molecular formula C16H25NO B7873980 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7873980
M. Wt: 247.38 g/mol
InChI Key: GGEHPLDELLZVLD-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine: is a synthetic organic compound characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Substitution with 3,5-Dimethylphenyl Group:

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and hydroxylation reactions sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: 4-(3,5-Dimethylphenyl)-4-oxo-1-iso-propylpiperidine.

    Reduction: 4-(3,5-Dimethylphenyl)-1-iso-propylpiperidine.

    Substitution: 4-(3,5-Dimethyl-4-bromophenyl)-4-hydroxy-1-iso-propylpiperidine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Lacks the dimethyl substitutions, resulting in different chemical properties.

    4-(3,5-Dimethylphenyl)piperidine:

Uniqueness

4-(3,5-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the combination of its hydroxyl group and dimethylphenyl substitution, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-12(2)17-7-5-16(18,6-8-17)15-10-13(3)9-14(4)11-15/h9-12,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHPLDELLZVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCN(CC2)C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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